

Application of 2-Aminoadamantane Hydrochloride in Antiviral Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride, and its derivatives, belong to the adamantane class of antiviral compounds. Initially recognized for their efficacy against Influenza A virus, their rigid cage-like structure has served as a scaffold for the development of inhibitors against a range of other viruses. This document provides a detailed overview of the application of **2-aminoadamantane hydrochloride** and related compounds in antiviral research, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing their mechanisms of action.

Antiviral Spectrum and Activity

The antiviral activity of 2-aminoadamantane and its derivatives has been evaluated against several clinically relevant viruses. The primary targets include Influenza A virus, Coronaviruses (including SARS-CoV-2), and Hepatitis C virus.

Influenza A Virus

The adamantane scaffold is well-known for its inhibitory effect on the M2 proton channel of the Influenza A virus, a critical component for viral uncoating and replication.[1][2] However, the



emergence of resistant strains has prompted the development of novel derivatives with improved activity.

Coronaviruses

Recent research has explored the potential of adamantane derivatives against coronaviruses. Proposed mechanisms include the blockage of the envelope (E) protein viroporin and the downregulation of host-cell proteases like Cathepsin L, which are essential for viral entry.[3][4]

Hepatitis C Virus (HCV)

Adamantane derivatives have been investigated for their ability to inhibit the p7 ion channel of the Hepatitis C virus, a protein crucial for viral assembly and release.[5][6]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of **2-aminoadamantane hydrochloride** and its derivatives against various viruses.

Table 1: Antiviral Activity against Influenza A Virus



Compoun d	Virus Strain	Assay	IC50 / EC50 (μΜ)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
Amantadin e	Influenza A/H3N2	Plaque Reduction	12.5 μg/mL (~66.2 μM)	>100 μg/mL	>1.5	[7]
Rimantadin e	Influenza A/H3N2	Plaque Reduction	10.0 μg/mL (~46.4 μM)	>100 μg/mL	>2.2	[7]
Glycyl- rimantadin e	Influenza A/H3N2	Plaque Reduction	7.5 μg/mL (~27.3 μM)	>100 μg/mL	>3.7	[7]
ABMA	Influenza A/H1N1	Not Specified	2.83	Not Specified	Not Specified	[8]
ABMA	Influenza A/H3N2 (Amantadin e-sensitive)	Not Specified	7.36	Not Specified	Not Specified	[8]
ABMA	Influenza A/H3N2 (Amantadin e-resistant)	Not Specified	5.48	Not Specified	Not Specified	[8]
DABMA	Influenza A/H1N1	Not Specified	1.82	Not Specified	Not Specified	[8]
DABMA	Influenza A/H3N2 (Amantadin e-sensitive)	Not Specified	6.73	Not Specified	Not Specified	[8]
DABMA	Influenza A/H3N2 (Amantadin e-resistant)	Not Specified	4.52	Not Specified	Not Specified	[8]
Amantadin e	Amantadin e-resistant	Not Specified	16-20 μg/mL (85-	Not Specified	Not Specified	[9]



Influenza A 106 µM)

Table 2: Antiviral Activity against SARS-CoV-2

Compound	Cell Line	IC50 (μM)	Reference
Amantadine	Human lung epithelial cells	120-130	[10]
Rimantadine	Human lung epithelial cells	30-40	[10]
Tromantadine	Human lung epithelial cells	60-100	[10]
Amantadine	Vero E6 T/A cells (Omicron)	106	[10]
Rimantadine	Vero E6 T/A cells (Omicron)	17.8	[10]

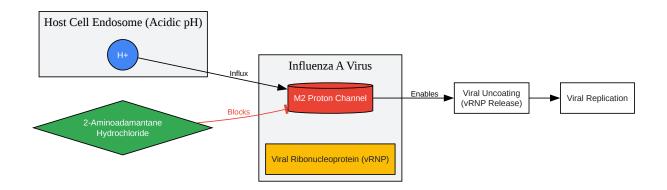
Mechanisms of Action

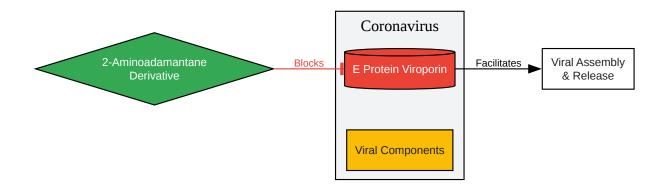
The antiviral mechanisms of 2-aminoadamantane and its derivatives are primarily targeted at viral ion channels, disrupting essential processes in the viral life cycle.

Influenza A M2 Proton Channel Inhibition

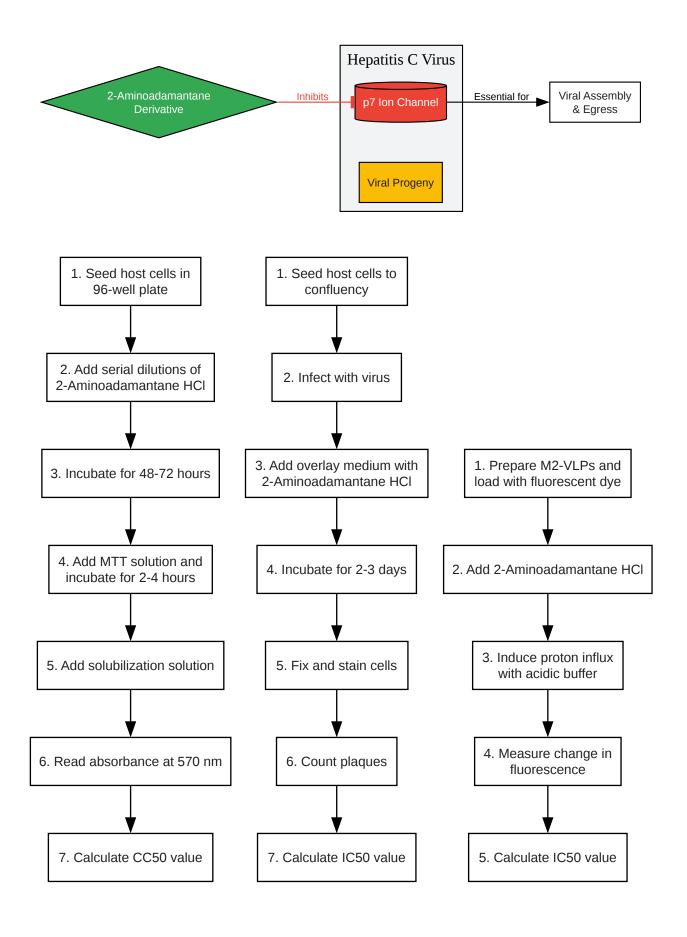
The primary and most well-understood mechanism of action for adamantanes against Influenza A is the blockage of the M2 proton channel. This channel is essential for the acidification of the viral interior within the endosome, a prerequisite for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm (uncoating). By obstructing this channel, adamantanes prevent viral uncoating and subsequent replication.[1][2]













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